Home > Products > Screening Compounds P58120 > N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide - 1226439-64-0

N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Catalog Number: EVT-3123380
CAS Number: 1226439-64-0
Molecular Formula: C26H22F3N3O2S
Molecular Weight: 497.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: T0510.3657 is a GPR17 agonist. It has demonstrated synergistic effects with the phenolic compound THTMP and the chemotherapeutic agent temozolomide (TMZ) in inhibiting glioblastoma cells. These effects include the inhibition of tumor cell proliferation, migration, invasion, colony-forming ability, and cell cycle progression. It also affects mitochondrial membrane permeability, leading to apoptosis. []

Relevance: Both T0510.3657 and N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide share the 4-(trifluoromethoxy)phenyl substituent and the acetamide moiety. The presence of these common structural features suggests potential similarities in their binding affinities and pharmacological profiles. []

(2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: THTMP is a phenolic compound that, when used in combination with the GPR17 agonist T0510.3657 and TMZ, exhibits enhanced cell death activity against glioblastoma cells. []

Relevance: While not directly sharing a core structure with N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, THTMP is relevant as it demonstrates the potential for synergistic effects in targeting glioblastoma cells when combined with other compounds, particularly those sharing similar structural features as T0510.3657. []

(E)-1-(4-Halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (Halide = Cl, Br)

Compound Description: These compounds are a series of substituted imidazolidine derivatives. []

Relevance: This series and N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide share a central imidazole ring with a p-tolyl substituent. The variations in the halogen substituent (Cl, Br) on the phenyl ring, as well as the different substitutions at other positions of the imidazole ring, offer valuable insights into structure-activity relationships. These insights can be used to understand the impact of these substitutions on the compound's properties and to guide the design of new derivatives with potentially improved biological activity. []

3-Cyano-4,6-dimethylpyridine-2(1H)-one (1)

Compound Description: This compound serves as a starting material in the synthesis of several neonicotinoid analogs. These analogs, including compounds 2-10, are designed and synthesized as potential insecticides. Their insecticidal activities were screened against cowpea aphid (Aphis craccivora Koch), with some compounds showing excellent to moderate efficacy. []

Relevance: Although structurally dissimilar to N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, compound 1 highlights the exploration of heterocyclic compounds, particularly pyridine derivatives, for their potential biological applications, including as insecticides. []

2-chloro-3-cyano-4,6-dimethylpyridine (2)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-dimethylpyridine-2(1H)-one (1). []

3-Cyano-4,6-dimethylpyridine-2(1H)-thione (3)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-dimethylpyridine-2(1H)-one (1). []

Relevance: Like compounds 1 and 2, compound 3 exemplifies the use of pyridine derivatives in insecticide development. The structural variations compared to N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide underscore the diversity of chemical structures explored for insecticidal activity. []

3-Cyano-4,6-distyrylpyridine-2(1H)-thione (4)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-dimethylpyridine-2(1H)-thione (3). []

Relevance: Similar to compounds 1-3, compound 4 is a pyridine derivative investigated for its insecticidal properties. While structurally different from N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, it highlights the continued interest in exploring modified heterocyclic structures for pest control. []

2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide (5)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-distyrylpyridine-2(1H)-thione (4). []

Relevance: Compound 5, along with compounds 1-4 and 6-10, belongs to a series of pyridine-based neonicotinoid analogs. While structurally distinct from N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, the exploration of these analogs highlights the importance of exploring diverse heterocyclic scaffolds in the search for new insecticides. []

3-amino-N-phenyl-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (6)

Compound Description: This compound is a neonicotinoid analog synthesized from 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-phenylacetamide (5). []

Relevance: Similar to compound 5, compound 6 is a pyridine-based neonicotinoid analog. The presence of the acetamide moiety in both compound 6 and N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, despite their overall structural differences, suggests potential similarities in their interactions with biological targets, although the specific targets and binding modes may differ. []

2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (7)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-distyrylpyridine-2(1H)-thione (4). []

Relevance: Compound 7 shares the p-tolyl acetamide substituent with N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide. This common structural feature suggests potential similarities in their physicochemical properties and potential for interactions with biological targets, even though their core structures differ. []

3-amino-4,6-distyryl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (8)

Compound Description: This compound is a neonicotinoid analog synthesized from 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (7). []

Relevance: Similar to compound 7, compound 8 also shares the p-tolyl acetamide substituent with N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide. This structural similarity may translate to comparable physicochemical characteristics and potential for biological interactions. []

2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9)

Compound Description: This compound is a neonicotinoid analog synthesized from 3-cyano-4,6-distyrylpyridine-2(1H)-thione (4). []

Relevance: Like compounds 7 and 8, compound 9 is a pyridine-based neonicotinoid analog, highlighting the diversity within this class of compounds. Despite structural differences from N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, the shared exploration of heterocyclic structures for insecticidal activity is notable. []

3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (10)

Compound Description: This compound is a neonicotinoid analog synthesized from 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9). []

4-methyl-2-(2-methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl) thiazole (4)

Compound Description: This compound is a model derivative used to explore the core structure of a novel class of α-helix mimetics based on a 5-6-5 imidazole-phenyl-thiazole scaffold. X-ray crystallography confirmed the extended shape and staggered projections of the molecule. Its calculated log P (o/w) of 2.3 suggests significantly improved aqueous solubility compared to earlier α-helix mimetics. []

Relevance: This compound and N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide belong to the same class of compounds as α-helix mimetics. [] The exploration of both compounds highlights the ongoing research in developing small-molecule inhibitors that target protein-protein interactions. []

Compound with formula (Id)

Compound Description: This compound represents a class of pyrazole and triazole compounds investigated as inhibitors of KSP (Kinesin Spindle Protein). The structure is characterized by a pyrazole core with various substitutions at specific positions, including R1, R3, and R4. The diverse range of substituents explored in this study provides insights into the structure-activity relationship for KSP inhibition. []

Relevance: While structurally distinct from N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, the compound with formula (Id) underscores the significance of heterocyclic compounds, particularly pyrazoles and triazoles, in medicinal chemistry, particularly in targeting specific proteins involved in cellular processes. []

PS200981 (3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide)

Compound Description: PS200981 is a novel p38 kinase inhibitor identified through high-throughput screening. It exhibits potent inhibitory activity against p38 kinase, with an IC50 value of 1 μM, and effectively blocks the LPS-induced increase in TNF levels in human monocytes. []

Relevance: Despite structural dissimilarity to N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, PS200981 emphasizes the exploration of diverse chemical scaffolds for their potential as p38 kinase inhibitors. The identification of potent inhibitors like PS200981 highlights the ongoing efforts in developing new therapeutic agents for inflammatory disorders. []

PS166276 ((R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide)

Compound Description: PS166276 is a structurally related but more potent and less cytotoxic p38 kinase inhibitor compared to PS200981. It demonstrates significant selectivity for p38 and exhibits in vivo efficacy in LPS-challenged mice, further supporting its potential as a therapeutic agent for inflammatory diseases. []

Relevance: Similar to PS200981, PS166276 exemplifies the diversity of chemical structures being investigated as p38 kinase inhibitors. The increased potency and reduced cytotoxicity of PS166276 compared to PS200981 highlight the importance of structure-activity relationship studies in optimizing lead compounds for therapeutic development. Despite its structural differences from N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, PS166276 showcases the potential of targeting p38 kinase in addressing inflammatory disorders. []

Properties

CAS Number

1226439-64-0

Product Name

N-(p-tolyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide

Molecular Formula

C26H22F3N3O2S

Molecular Weight

497.54

InChI

InChI=1S/C26H22F3N3O2S/c1-17-3-7-19(8-4-17)23-15-30-25(35-16-24(33)31-20-9-5-18(2)6-10-20)32(23)21-11-13-22(14-12-21)34-26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33)

InChI Key

QMLMYIOLJRPPOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.